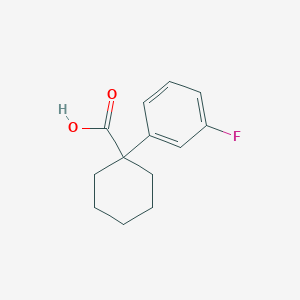

1-(3-Fluorophenyl)cyclohexanecarboxylic acid

Description

Properties

IUPAC Name |

1-(3-fluorophenyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO2/c14-11-6-4-5-10(9-11)13(12(15)16)7-2-1-3-8-13/h4-6,9H,1-3,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQOIHJORXEGFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352938 | |

| Record name | 1-(3-FLUOROPHENYL)CYCLOHEXANECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214262-98-3 | |

| Record name | 1-(3-FLUOROPHENYL)CYCLOHEXANECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic deployment of 3-Fluorophenylboronic Acid in Modern Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Ascendancy of Fluorinated Motifs and the Versatility of Organoboron Chemistry

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds has become a paramount tool for modulating physicochemical and biological properties. The unique electronic characteristics of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Parallel to the rise of fluorine chemistry, the development of robust and versatile cross-coupling methodologies has revolutionized the way synthetic chemists construct complex molecular architectures. Among these, palladium-catalyzed reactions utilizing organoboron reagents, such as the Suzuki-Miyaura coupling, stand out for their exceptional functional group tolerance and reliability in forming carbon-carbon bonds.

This technical guide focuses on a key reagent that lies at the intersection of these two powerful fields: 3-fluorophenylboronic acid . This versatile building block serves as a cornerstone for introducing the 3-fluorophenyl motif, a common structural element in a variety of biologically active compounds and advanced materials.[1] Its utility is not confined to a single transformation but extends across a spectrum of modern synthetic reactions, making it an indispensable tool for researchers and drug development professionals. This guide will provide an in-depth exploration of the synthesis, key applications, and mechanistic nuances associated with 3-fluorophenylboronic acid, grounded in field-proven insights and authoritative references.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is fundamental to its effective and safe utilization in the laboratory.

| Property | Value | Reference |

| CAS Number | 768-35-4 | |

| Molecular Formula | C₆H₆BFO₂ | |

| Molecular Weight | 139.92 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 214 - 218 °C | |

| Storage | Store at 2 - 8 °C |

Safety and Handling: 3-Fluorophenylboronic acid is a stable, crystalline solid that is relatively easy to handle. However, as with all boronic acids, it is moisture-sensitive and should be stored in a cool, dry place under an inert atmosphere to prevent decomposition. Appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling.

Synthesis of 3-Fluorophenylboronic Acid: A Representative Protocol

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate followed by acidic hydrolysis. The following is a representative, multi-step synthesis adapted from a documented procedure for a structurally similar compound, 4-amino-3-fluorophenylboronic acid.[2] This protocol illustrates the fundamental steps involved in preparing fluorinated phenylboronic acids.

Step 1: Halogenation of a Fluorinated Precursor

The synthesis often commences with the introduction of a halogen, typically bromine, onto the fluorinated aromatic ring. This halogen will subsequently be converted to the boronic acid functionality.

Step 2: Lithium-Halogen Exchange and Borylation

The core transformation involves a lithium-halogen exchange at low temperature to generate a highly reactive organolithium intermediate. This intermediate is then quenched with a borate ester, such as trimethyl borate, to form the boronate ester.

Step 3: Hydrolysis to the Boronic Acid

The final step is the hydrolysis of the boronate ester under acidic conditions to yield the desired 3-fluorophenylboronic acid.

Core Applications in Organic Synthesis

3-Fluorophenylboronic acid is a versatile reagent employed in a variety of powerful cross-coupling reactions. The following sections will delve into the most significant of these applications, providing mechanistic insights and detailed experimental protocols.

The Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most prominent application of 3-fluorophenylboronic acid. This palladium-catalyzed cross-coupling of the boronic acid with an aryl or vinyl halide (or triflate) is a highly efficient method for constructing biaryl structures. The presence of the electron-withdrawing fluorine atom on the phenylboronic acid can influence the reaction kinetics, often leading to high yields.[3]

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The transmetalation step, where the organic group is transferred from boron to palladium, is often rate-determining. The presence of a base is crucial, as it activates the boronic acid by forming a more nucleophilic boronate species.[4] The electron-withdrawing nature of the fluorine atom in 3-fluorophenylboronic acid can increase the Lewis acidity of the boron center, potentially influencing the rate of boronate formation and subsequent transmetalation.

The following is a representative protocol for the Suzuki-Miyaura coupling of 3-fluorophenylboronic acid with an aryl bromide.

Materials:

-

3-Fluorophenylboronic acid (1.2 mmol)

-

Aryl bromide (1.0 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

-

Triphenylphosphine (PPh₃, 0.08 mmol)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

Toluene (5 mL)

-

Water (1 mL)

Procedure:

-

To a flame-dried Schlenk flask, add 3-fluorophenylboronic acid, the aryl bromide, palladium(II) acetate, and triphenylphosphine.

-

Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add the degassed toluene to the flask.

-

In a separate vial, prepare a solution of potassium carbonate in degassed water.

-

Add the aqueous base solution to the reaction mixture via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired fluorinated biaryl compound.

This protocol provides a robust starting point for the synthesis of a wide range of fluorinated biaryl compounds. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

The Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, providing a valuable alternative to the more common Buchwald-Hartwig amination.[5] This reaction can be used to couple 3-fluorophenylboronic acid with a variety of nitrogen and oxygen nucleophiles, such as amines, amides, and phenols. A key advantage of the Chan-Lam coupling is that it can often be performed under milder conditions, sometimes even open to the air.[6]

The mechanism of the Chan-Lam coupling is still a subject of active research, but it is generally believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the coordination of the boronic acid and the heteroatom nucleophile to the copper center.

The following protocol is adapted from a procedure for the N-arylation of indazoles with arylboronic acids.[7]

Materials:

-

Indazole (1.0 mmol)

-

3-Fluorophenylboronic acid (1.5 mmol)

-

Copper(II) acetate (Cu(OAc)₂, 0.1 mmol)

-

Pyridine (2.0 mmol)

-

Dichloromethane (DCM, 5 mL)

Procedure:

-

To a round-bottom flask, add the indazole, 3-fluorophenylboronic acid, and copper(II) acetate.

-

Add the dichloromethane and pyridine to the flask.

-

Stir the reaction mixture at room temperature and open to the air.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the N-(3-fluorophenyl)indazole.

Buchwald-Hartwig Amination: A Note on "Ammonia Equivalents"

While the Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction, the direct use of ammonia can be challenging.[8] In some advanced applications, arylboronic acids have been investigated as precursors to "ammonia equivalents" in related transformations, though this is a less common application for 3-fluorophenylboronic acid itself.

Application in Drug Discovery: The Case of Vorapaxar

The true value of a synthetic building block is demonstrated by its application in the synthesis of complex and biologically important molecules. A notable example involving a derivative of 3-fluorophenylboronic acid is in the synthesis of analogues of Vorapaxar , a protease-activated receptor-1 (PAR-1) antagonist used as an antiplatelet medication.[9][10][11]

Caption: Conceptual workflow for the synthesis of Vorapaxar analogues.

In the synthesis of Vorapaxar analogues, a key step involves a Suzuki-Miyaura coupling to introduce the fluorinated aryl moiety. This highlights the critical role of fluorinated phenylboronic acids in late-stage functionalization, a common strategy in drug discovery programs to rapidly generate a library of related compounds for structure-activity relationship (SAR) studies.

Conclusion: A Versatile and Indispensable Reagent

3-Fluorophenylboronic acid has firmly established itself as a versatile and indispensable reagent in the synthetic chemist's toolbox. Its ability to participate in a range of powerful cross-coupling reactions, most notably the Suzuki-Miyaura and Chan-Lam couplings, provides reliable and efficient access to molecules containing the 3-fluorophenyl motif. The strategic incorporation of this moiety is a proven strategy for enhancing the pharmacological properties of drug candidates, as exemplified by its use in the development of Vorapaxar analogues. As the demand for sophisticated and highly functionalized molecules continues to grow in both academic and industrial research, the importance of key building blocks like 3-fluorophenylboronic acid is set to increase even further.

References

-

A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. 2023. [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

-

Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. ResearchGate. [Link]

-

Suzuki-Miyaura CC Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Semantic Scholar. [Link]

- Synthetic method for 3-amino-4-fluorophenylboronic acid.

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. 2024. [Link]

-

Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. PubMed Central. 2022. [Link]

-

Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. -ORCA - Cardiff University. 2024. [Link]

-

(PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. 2017. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

-

The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. 2014. [Link]

-

Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. 1997. [Link]

-

Synthesis of novel and potent vorapaxar analogues. PubMed. 2016. [Link]

-

Synthesis and Anti-Inflammatory Activity of N(2)-Arylindazol-3(2H)-One Derivatives: Copper-Promoted Direct N-Arylation via Chan–Evans–Lam Coupling. MDPI. 2023. [Link]

-

A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science (RSC Publishing). 2013. [Link]

-

The Development of Novel Vorapaxar Analogues as Topical Protease Activated Receptor-1 Antagonists for the Treatment of Idiopathic Pulmonary Fibrosis. UCL Discovery. [Link]

-

Copper catalyzed N-arylation of amidines with aryl boronic acids and one-pot synthesis of benzimidazoles by a Chan-Lam-Evans N-arylation and C-H activation/C-N bond forming process. PubMed. 2012. [Link]

-

Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. 2003. [Link]

-

Chan−Lam Arylation of Benzimidazole and its Derivatives in the Presence of Copper‐Containing Minerals. Sci-Hub. 2021. [Link]

-

Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]

-

B-Alkyl Suzuki Couplings. Macmillan Group. 2005. [Link]

-

Design and synthesis of potent PAR-1 antagonists based on vorapaxar. PubMed. 2020. [Link]

-

Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. NIH. 2011. [Link]

-

2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. ResearchGate. 2013. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sites.pitt.edu [sites.pitt.edu]

- 3. jsynthchem.com [jsynthchem.com]

- 4. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper catalyzed N-arylation of amidines with aryl boronic acids and one-pot synthesis of benzimidazoles by a Chan-Lam-Evans N-arylation and C-H activation/C-N bond forming process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sci-Hub. Chan−Lam Arylation of Benzimidazole and its Derivatives in the Presence of Copper‐Containing Minerals / ChemistrySelect, 2021 [sci-hub.sg]

- 7. mdpi.com [mdpi.com]

- 8. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]

- 9. Synthesis of novel and potent vorapaxar analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. Design and synthesis of potent PAR-1 antagonists based on vorapaxar - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Fluorophenyl)cyclohexanecarboxylic Acid

Introduction

1-(3-Fluorophenyl)cyclohexanecarboxylic acid is a halogenated derivative of cyclohexanecarboxylic acid. The introduction of a fluorine atom onto the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for researchers in medicinal chemistry and drug discovery. The strategic placement of fluorine can alter a compound's acidity, permeability, and binding interactions with biological targets. This guide provides a comprehensive overview of the core physicochemical properties of 1-(3-Fluorophenyl)cyclohexanecarboxylic acid, offering both theoretical insights and practical methodologies for their determination. While specific experimental data for this compound is limited in publicly available literature, this document will leverage data from analogous structures and established scientific principles to provide a robust predictive and analytical framework.

Molecular Structure and Core Properties

The foundational attributes of a molecule are dictated by its structure. Understanding these basic properties is the first step in any detailed physicochemical analysis.

Molecular Formula: C₁₃H₁₅FO₂

Molecular Weight: 222.26 g/mol

Structure:

Caption: 2D structure of 1-(3-Fluorophenyl)cyclohexanecarboxylic acid.

Predicted Physicochemical Parameters

In the absence of direct experimental data, computational models provide valuable estimations of key physicochemical properties. These predictions are essential for initial screening and hypothesis generation in drug development.

| Property | Predicted Value | Method/Basis of Prediction |

| Melting Point (°C) | 130-150 | Based on similar aromatic carboxylic acids and the influence of the rigid cyclohexyl and phenyl groups. |

| Boiling Point (°C) | > 300 | High boiling point is expected due to the molecular weight and potential for strong intermolecular hydrogen bonding.[1] |

| Water Solubility | Low | The presence of the nonpolar cyclohexyl and fluorophenyl groups is expected to significantly decrease water solubility compared to simpler carboxylic acids.[1] |

| pKa | 4.0 - 4.5 | The electron-withdrawing nature of the fluorine atom on the phenyl ring is expected to increase the acidity (lower the pKa) compared to unsubstituted cyclohexanecarboxylic acid (pKa ~4.9). |

| LogP | 3.0 - 4.0 | The lipophilicity is predicted to be relatively high due to the presence of the cyclohexyl and fluorophenyl moieties. The fluorine atom generally increases lipophilicity. |

Experimental Determination of Physicochemical Properties

To obtain definitive data, experimental validation is crucial. The following section outlines standard protocols for determining the key physicochemical properties of 1-(3-Fluorophenyl)cyclohexanecarboxylic acid.

Determination of pKa (Acid Dissociation Constant)

The pKa is a critical parameter that influences a compound's ionization state at different pH values, which in turn affects its solubility, absorption, and distribution.

Methodology: Potentiometric Titration

This is a highly accurate and widely used method for pKa determination.

Caption: Workflow for pKa determination by potentiometric titration.

Causality Behind Experimental Choices:

-

Co-solvent: 1-(3-Fluorophenyl)cyclohexanecarboxylic acid is expected to have low water solubility. A co-solvent like methanol or DMSO is necessary to ensure the compound is fully dissolved before titration begins.

-

Standardized NaOH: A titrant of known concentration is essential for accurate determination of the equivalence point.

-

Thermostatted Vessel: The pKa is temperature-dependent; maintaining a constant temperature ensures reproducible results.

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and in vivo distribution.

Methodology: Shake-Flask Method (Gold Standard)

While labor-intensive, the shake-flask method provides a direct and reliable measure of LogP.

Caption: Workflow for LogP determination by the shake-flask method.

Alternative Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For higher throughput, an HPLC-based method can be employed to estimate LogP. This method correlates the retention time of the analyte on a nonpolar stationary phase with the retention times of compounds with known LogP values.

Spectroscopic Characterization

Spectroscopic analysis provides detailed information about the molecular structure and functional groups present in 1-(3-Fluorophenyl)cyclohexanecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the 7.0-7.5 ppm region), the cyclohexyl protons (a complex multiplet in the 1.0-2.5 ppm region), and a broad singlet for the carboxylic acid proton (typically >10 ppm).

-

¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon (around 170-180 ppm), the aromatic carbons (110-165 ppm, with C-F coupling), and the aliphatic carbons of the cyclohexane ring (20-50 ppm).

-

¹⁹F NMR: The fluorine NMR spectrum will provide a single resonance, and its chemical shift will be indicative of the electronic environment of the fluorine atom on the phenyl ring.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorptions of the carboxylic acid group.

-

O-H Stretch: A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[2]

-

C=O Stretch: An intense, sharp peak between 1700 and 1725 cm⁻¹ corresponds to the carbonyl stretch.[3]

-

C-O Stretch: A medium intensity band between 1210 and 1320 cm⁻¹.

-

C-F Stretch: A strong absorption in the region of 1000-1400 cm⁻¹ will indicate the presence of the carbon-fluorine bond.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M+): The mass spectrum should show a clear molecular ion peak at m/z = 222.26.

-

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the cyclohexane ring. The presence of the fluorophenyl group will also lead to characteristic aromatic fragments. The isotopic pattern of fluorine is monoisotopic, so no characteristic isotopic clusters for the halogen will be observed, unlike with chlorine or bromine.[5][6]

Conclusion

References

-

Benchchem. 1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic Acid.

-

Chemistry LibreTexts. Physical Properties of Carboxylic Acids.

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.

-

Spectroscopy Online. Halogenated Organic Compounds.

-

Chemistry LibreTexts. Mass Spectrometry of Halogenated Compounds.

-

YouTube. FTIR spectra of carboxylic acids || H-bonding & conjugation effect.

Sources

mass spectrometry analysis of 1-(3-Fluorophenyl)cyclohexanecarboxylic acid

An In-depth Technical Guide to the Mass Spectrometry Analysis of 1-(3-Fluorophenyl)cyclohexanecarboxylic acid

Introduction: Contextualizing the Analysis in Drug Development

1-(3-Fluorophenyl)cyclohexanecarboxylic acid is a small molecule featuring a fluorinated aromatic ring and a saturated carboxylic acid-bearing cycloalkane. Such structures are common motifs in medicinal chemistry, serving as building blocks or final drug candidates. The fluorine atom can modulate physicochemical properties like lipophilicity and metabolic stability, while the carboxylic acid group often serves as a key interaction point with biological targets.

For researchers and drug development professionals, the precise and accurate characterization of this molecule is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable analytical tool for this purpose. It provides unparalleled sensitivity and selectivity for confirming molecular identity, elucidating structure, quantifying the analyte in complex matrices, and identifying impurities or metabolites.[1][2] This guide, written from the perspective of a senior application scientist, provides a comprehensive walkthrough of the principles and methodologies for the robust mass spectrometric analysis of 1-(3-Fluorophenyl)cyclohexanecarboxylic acid.

Part 1: Foundational Analyte Characteristics

A successful analytical method is built upon a thorough understanding of the analyte's physicochemical properties. These properties dictate choices in sample preparation, chromatography, and mass spectrometry.

The molecular formula of the target compound is C₁₃H₁₅FO₂.[3] Key properties are summarized in the table below.

| Property | Value | Source | Significance for MS Analysis |

| Molecular Formula | C₁₃H₁₅FO₂ | [3] | Determines the exact mass and isotopic pattern. |

| Molecular Weight | ~222.25 g/mol | [3] | Approximate mass for initial instrument setup. |

| Monoisotopic Mass | 222.105608 Da | [3] | The exact mass used for high-resolution mass spectrometry (HRMS) to confirm elemental composition. |

| Predicted pKa | 4.30 ± 0.20 | [3] | The acidic nature dictates that the molecule will be deprotonated at neutral or basic pH, making negative ion mode ESI highly favorable. |

The predicted pKa of ~4.30 is particularly informative.[3] It indicates a moderately acidic carboxylic acid. This is the primary driver for selecting the ionization polarity in the mass spectrometer, as the molecule will readily lose a proton to form a stable carboxylate anion, [M-H]⁻.

Part 2: Liquid Chromatography Method Development: The Separation Imperative

The liquid chromatography stage separates the analyte from the sample matrix, ensuring that co-eluting compounds do not interfere with ionization—a phenomenon known as ion suppression.[4] For a molecule like 1-(3-Fluorophenyl)cyclohexanecarboxylic acid, a reversed-phase (RP) LC method is the standard and most effective approach.

Experimental Protocol: Reversed-Phase LC

-

Column Selection: A C18 stationary phase is the workhorse for small molecule analysis and is the recommended starting point.[5] A column with dimensions such as 100 mm × 2.1 mm and a particle size of 1.9 µm provides excellent resolving power and efficiency.

-

Mobile Phase Preparation:

-

Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. The acidic modifier ensures the carboxylic acid is protonated (neutral) prior to entering the MS source, which can improve peak shape on the column, though ionization will occur via deprotonation in the source.

-

Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile or Methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency, though methanol can offer different selectivity.

-

-

Gradient Elution: A gradient program is essential for eluting the analyte with a good peak shape and for cleaning the column of more hydrophobic contaminants.

-

Flow Rate: 0.4 mL/min.

-

Gradient Program:

-

Start at 5-10% Mobile Phase B.

-

Linearly increase to 95% Mobile Phase B over 5-7 minutes.

-

Hold at 95% B for 2 minutes to wash the column.

-

Return to initial conditions and equilibrate for 2-3 minutes before the next injection.

-

-

-

Injection Volume: 1-5 µL, depending on sample concentration.

-

Column Temperature: 40 °C. Elevated temperatures can improve peak shape and reduce backpressure.

This protocol serves as a robust starting point. Method optimization may involve adjusting the gradient slope, mobile phase modifier (e.g., using ammonium acetate), or trying a different stationary phase (like a C8 or Phenyl-Hexyl) to achieve optimal separation from any specific matrix components or impurities.[6]

Workflow for LC-MS Analysis

Sources

- 1. bioagilytix.com [bioagilytix.com]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of PDE4 Inhibitors Utilizing 1-(3-Fluorophenyl)cyclohexanecarboxylic Acid

Introduction: Targeting PDE4 in Inflammatory Disease

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling cascade.[1] Predominantly found in immune and central nervous system cells, PDE4 hydrolyzes cAMP to adenosine monophosphate (AMP), thereby downregulating intracellular cAMP levels.[1][2] Elevated cAMP levels are associated with anti-inflammatory responses, including the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[3] Consequently, inhibiting PDE4 to increase intracellular cAMP is a well-established therapeutic strategy for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[4][5][6]

This document provides a detailed guide for researchers and drug development professionals on the use of 1-(3-Fluorophenyl)cyclohexanecarboxylic acid as a key building block in the synthesis of potent and selective PDE4 inhibitors. We will delve into the rationale behind its use, provide a detailed, field-proven synthetic workflow, and outline the necessary protocols for characterization and in vitro evaluation.

The Strategic Importance of the 1-(3-Fluorophenyl)cyclohexanecarboxylic Acid Moiety

The carboxylic acid functional group is of paramount importance in drug design, influencing factors such as solubility, stability, and crucial interactions with biological targets.[7] In the context of PDE4 inhibitors, the 1-(3-Fluorophenyl)cyclohexanecarboxylic acid scaffold offers several advantages:

-

Structural Rigidity and Lipophilicity: The cyclohexyl ring provides a rigid, three-dimensional structure that can favorably occupy hydrophobic pockets within the PDE4 active site.[8] The fluorophenyl group contributes to the lipophilicity, which can be fine-tuned to optimize pharmacokinetic properties.

-

Versatile Chemical Handle: The carboxylic acid group serves as a versatile anchor point for coupling with various heterocyclic cores, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[4]

-

Metabolic Stability: The presence of the fluorine atom can enhance metabolic stability by blocking potential sites of oxidation.

A noteworthy clinical candidate derived from this scaffold is 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acid , which has demonstrated promising pharmacokinetic properties in development for COPD.[9][10]

Physicochemical Properties of 1-(3-Fluorophenyl)cyclohexanecarboxylic Acid

A thorough understanding of the starting material's properties is crucial for successful synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₅FO₂ | [11] |

| Molecular Weight | 222.26 g/mol | [11] |

| Appearance | White crystalline powder | |

| pKa | 4.30 ± 0.20 (Predicted) | [11] |

| Topological Polar Surface Area | 37.3 Ų | [11] |

Synthetic Workflow: From Precursor to Potent Inhibitor

The synthesis of a 1,7-naphthyridine-based PDE4 inhibitor from 1-(3-Fluorophenyl)cyclohexanecarboxylic acid can be conceptualized as a convergent synthesis. This involves the preparation of the key amine intermediate, 8-(3-fluorophenyl)-1,7-naphthyridin-6-amine, followed by an amide coupling reaction with the carboxylic acid.

Caption: Synthetic workflow for a PDE4 inhibitor.

Experimental Protocols

PART A: Synthesis of the Key Intermediate: 8-(3-Fluorophenyl)-1,7-naphthyridin-6-amine

This multi-step synthesis builds the core heterocyclic structure that will be coupled with the carboxylic acid.

Protocol 1: Synthesis of 8-Chloro-1,7-naphthyridine

This protocol is adapted from established procedures for the chlorination of naphthyridinones.[12]

-

Materials:

-

1,7-Naphthyridin-8(7H)-one

-

Phosphorus oxychloride (POCl₃)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, dissolve 1,7-naphthyridin-8(7H)-one (1.0 equiv) in phosphorus oxychloride (10 volumes).

-

Heat the mixture to reflux (approximately 100-110 °C) and maintain for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully concentrate under reduced pressure to remove excess POCl₃.

-

Cautiously quench the residue by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution until the pH is neutral.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield 8-chloro-1,7-naphthyridine.[12]

-

Protocol 2: Synthesis of 8-(3-Fluorophenyl)-1,7-naphthyridine via Suzuki Coupling

This procedure utilizes a palladium-catalyzed cross-coupling reaction.[13]

-

Materials:

-

8-Chloro-1,7-naphthyridine

-

3-Fluorophenylboronic acid (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane and water (2:1 mixture)

-

-

Procedure:

-

To a degassed solution of 8-chloro-1,7-naphthyridine (1.0 equiv) in a 2:1 mixture of 1,4-dioxane and water, add 3-fluorophenylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₂Cl₂ (0.05 equiv).

-

Degas the reaction mixture again with argon for 15 minutes.

-

Heat the mixture to 100 °C and stir for 6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to afford 8-(3-fluorophenyl)-1,7-naphthyridine.[13]

-

Protocol 3: Synthesis of 6-Chloro-8-(3-fluorophenyl)-1,7-naphthyridine

Further functionalization of the naphthyridine core is required.

-

Materials:

-

8-(3-Fluorophenyl)-1,7-naphthyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Phosphorus oxychloride (POCl₃)

-

-

Procedure:

-

Dissolve 8-(3-fluorophenyl)-1,7-naphthyridine (1.0 equiv) in a suitable solvent like dichloromethane (DCM).

-

Cool the solution to 0 °C and add m-CPBA (1.1 equiv) portion-wise. Stir at room temperature until the formation of the N-oxide is complete (monitor by TLC).

-

Carefully add POCl₃ (3.0 equiv) and heat the mixture to reflux.

-

After the reaction is complete, cool to room temperature and quench by pouring onto ice.

-

Neutralize with a suitable base (e.g., sodium bicarbonate) and extract with DCM.

-

Dry the organic layer and purify by column chromatography to yield the chlorinated product.

-

Protocol 4: Synthesis of 8-(3-Fluorophenyl)-1,7-naphthyridin-6-amine

The final step in preparing the key amine intermediate.

-

Materials:

-

6-Chloro-8-(3-fluorophenyl)-1,7-naphthyridine

-

A source of ammonia (e.g., aqueous ammonia, or a protected amine followed by deprotection)

-

A suitable solvent (e.g., methanol, dioxane)

-

-

Procedure:

-

In a sealed tube, dissolve 6-chloro-8-(3-fluorophenyl)-1,7-naphthyridine in a suitable solvent and add an excess of the aminating agent.

-

Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours.

-

Monitor the reaction by TLC/LC-MS.

-

Upon completion, cool the reaction, remove the solvent, and purify the residue by column chromatography to obtain 8-(3-fluorophenyl)-1,7-naphthyridin-6-amine.

-

PART B: Amide Coupling to Synthesize the Final PDE4 Inhibitor

Protocol 5: HATU-Mediated Amide Coupling

This protocol utilizes the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[5][14]

-

Materials:

-

1-(3-Fluorophenyl)cyclohexanecarboxylic acid (1.0 equiv)

-

8-(3-Fluorophenyl)-1,7-naphthyridin-6-amine (1.0 equiv)

-

HATU (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of 1-(3-Fluorophenyl)cyclohexanecarboxylic acid (1.0 equiv) in anhydrous DMF, add HATU (1.2 equiv) and DIPEA (3.0 equiv) at 0 °C.

-

Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid, forming the reactive OAt-active ester.[5][15]

-

Add a solution of 8-(3-Fluorophenyl)-1,7-naphthyridin-6-amine (1.0 equiv) in anhydrous DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous lithium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the final PDE4 inhibitor.

-

Mechanism of HATU-Mediated Amide Coupling

The efficiency of HATU as a coupling reagent stems from its ability to rapidly generate a highly reactive OAt-active ester from the carboxylic acid.

Caption: Mechanism of HATU-mediated amide coupling.

Characterization of the Final Product

The identity and purity of the synthesized PDE4 inhibitor should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the fluorophenyl and naphthyridine rings, as well as the aliphatic protons of the cyclohexyl group. The amide proton will typically appear as a broad singlet.

-

¹³C NMR: The carbon NMR will confirm the presence of all unique carbon atoms, including the carbonyl carbon of the amide bond (typically in the range of 160-180 ppm).

-

-

Mass Spectrometry (MS):

-

LC-MS analysis should be used to confirm the molecular weight of the final product and to assess its purity.[16] Electrospray ionization (ESI) is a suitable method.

-

In Vitro Evaluation of PDE4 Inhibition

The biological activity of the synthesized compound can be assessed using an in vitro PDE4 inhibition assay.

Protocol 6: PDE4 Inhibition Assay

-

Materials:

-

Recombinant human PDE4 enzyme

-

cAMP substrate

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Synthesized inhibitor compound

-

Snake venom nucleotidase

-

Phosphate detection reagent (e.g., Malachite Green)

-

-

Procedure:

-

Prepare a series of dilutions of the synthesized inhibitor in the assay buffer.

-

In a microplate, add the PDE4 enzyme and the inhibitor solution.

-

Pre-incubate the mixture at 37 °C for 10 minutes.

-

Initiate the reaction by adding the cAMP substrate.

-

Incubate at 37 °C for a defined period (e.g., 30 minutes).

-

Stop the reaction (e.g., by heat inactivation).

-

Add snake venom nucleotidase to convert the resulting 5'-AMP to adenosine and inorganic phosphate.

-

Quantify the amount of inorganic phosphate produced using a colorimetric method, such as the malachite green assay.

-

Calculate the percentage of PDE4 inhibition for each inhibitor concentration and determine the IC₅₀ value.

-

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

-

Organic solvents are flammable; keep away from ignition sources.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

1-(3-Fluorophenyl)cyclohexanecarboxylic acid is a valuable and versatile starting material for the synthesis of novel PDE4 inhibitors. The protocols outlined in this document provide a comprehensive framework for the preparation of a clinically relevant PDE4 inhibitor, from the synthesis of the necessary precursors to the final amide coupling and in vitro evaluation. By understanding the underlying chemical principles and adhering to these detailed procedures, researchers can effectively utilize this building block in their drug discovery and development programs targeting inflammatory diseases.

References

-

Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). J Med Chem. 2015;58(17):6747-52. Available from: [Link]

-

Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD. Eur J Med Chem. 2023;256:115374. Available from: [Link]

-

Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). ACS Publications. Available from: [Link]

-

Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available from: [Link]

-

Monitoring phosphodiesterase-4 inhibitors using liquid chromatography/(tandem) mass spectrometry in sports drug testing. Rapid Commun Mass Spectrom. 2013;27(10):1171-80. Available from: [Link]

-

What is the importance of carboxylic group in the structure of drugs? ResearchGate. Available from: [Link]

-

PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. Available from: [Link]

-

Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. ResearchGate. Available from: [Link]

-

A validated LC-MS/MS assay for the quantification of phosphodiesterase-5 inhibitors in human plasma. J Pharm Biomed Anal. 2021;202:114156. Available from: [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Available from: [Link]

-

PDE4 inhibitor. Wikipedia. Available from: [Link]

-

Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology. Available from: [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available from: [Link]

-

3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6– dihydropyrimidin–4–yl)m. DOI. Available from: [Link]

-

An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. FLORE, University of Florence. Available from: [Link]

-

6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine. MDPI. Available from: [Link]

-

PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PubMed. Available from: [Link]

-

Electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications. Available from: [Link]

-

Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. ResearchGate. Available from: [Link]

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. Available from: [Link]

-

Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. ACS Publications. Available from: [Link]

-

What are PDE4 inhibitors and how do they work? Patsnap Synapse. Available from: [Link]

Sources

- 1. flore.unifi.it [flore.unifi.it]

- 2. growingscience.com [growingscience.com]

- 3. Synthesis of amide derivatives of chlorin e6 and investigation of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Molecular Recognition Studies on Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives[v1] | Preprints.org [preprints.org]

- 7. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes [mdpi.com]

- 8. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 10. mdpi.com [mdpi.com]

- 11. 8-CHLORO-[1,7]NAPHTHYRIDINE | 13058-77-0 [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. 4-[8-(3-fluorophenyl)-1,7-naphthyridin-6-yl]cyclohexane-1-carboxylic Acid | C21H19FN2O2 | CID 9924539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Monitoring phosphodiesterase-4 inhibitors using liquid chromatography/(tandem) mass spectrometry in sports drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A validated LC-MS/MS assay for the quantification of phosphodiesterase-5 inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Investigation of 1-(3-Fluorophenyl)cyclohexanecarboxylic Acid in Alzheimer's Disease Research

Introduction: A Novel Chemical Scaffold for a Multifaceted Disease

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by a complex pathophysiology involving amyloid-beta (Aβ) plaque deposition, hyperphosphorylated tau tangles, and neuroinflammation, ultimately leading to progressive cognitive decline. The pursuit of effective disease-modifying therapies has led researchers to explore novel chemical entities that can target these interconnected pathological cascades. This document provides a detailed guide for the investigation of 1-(3-Fluorophenyl)cyclohexanecarboxylic acid , a novel small molecule with potential therapeutic relevance in AD.

The rationale for investigating this compound stems from its structural motifs. The cyclohexanecarboxylic acid core provides a rigid scaffold that can be tailored for specific binding pockets of target proteins, while the 3-fluorophenyl group can enhance blood-brain barrier permeability and metabolic stability, crucial properties for a centrally-acting agent. Although direct studies on this specific molecule in AD are emerging, its structural components are present in compounds targeting various enzymes and receptors. This guide will, therefore, present a hypothetical, yet scientifically rigorous, framework for its characterization, from initial in vitro screening to in vivo validation.

Part 1: In Vitro Characterization of 1-(3-Fluorophenyl)cyclohexanecarboxylic Acid

The initial phase of research focuses on elucidating the compound's mechanism of action and its effects on key pathological hallmarks of AD in controlled cellular and cell-free systems.

Assessment of Anti-Amyloidogenic Properties

A primary hallmark of AD is the aggregation of Aβ peptides into toxic oligomers and plaques.[1] Investigating the potential of 1-(3-Fluorophenyl)cyclohexanecarboxylic acid to interfere with this process is a critical first step.

This assay quantitatively measures the formation of amyloid fibrils.

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid fibrils.

Materials:

-

Synthetic Aβ1-42 peptide

-

1-(3-Fluorophenyl)cyclohexanecarboxylic acid

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom microplates

-

Fluorometric plate reader

Procedure:

-

Preparation of Aβ1-42: Reconstitute lyophilized Aβ1-42 peptide in hexafluoroisopropanol (HFIP), evaporate the solvent, and resuspend in dimethyl sulfoxide (DMSO) to create a stock solution. Dilute to the final working concentration in PBS.

-

Compound Preparation: Prepare a stock solution of 1-(3-Fluorophenyl)cyclohexanecarboxylic acid in DMSO. Create a dilution series to test a range of concentrations.

-

Assay Setup: In a 96-well plate, combine the Aβ1-42 solution with varying concentrations of the test compound or vehicle control (DMSO).

-

Incubation: Incubate the plate at 37°C with continuous gentle agitation to promote fibril formation.

-

ThT Measurement: At specified time points, add ThT solution to each well and measure fluorescence intensity (excitation ~440 nm, emission ~480 nm).

-

Data Analysis: Plot fluorescence intensity against time for each compound concentration. Calculate the percentage inhibition of aggregation compared to the vehicle control.

Expected Outcome & Interpretation: A dose-dependent decrease in ThT fluorescence in the presence of the compound would suggest its ability to inhibit Aβ fibril formation.

Evaluation of Neuroprotective Effects

Aβ oligomers are known to induce neuronal toxicity.[2][3] Assessing the ability of 1-(3-Fluorophenyl)cyclohexanecarboxylic acid to protect neurons from this toxicity is crucial.

Principle: This assay measures the viability of a human neuroblastoma cell line (SH-SY5Y) after exposure to toxic Aβ oligomers in the presence or absence of the test compound.[3]

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Oligomeric Aβ1-42 (pre-aggregated)

-

1-(3-Fluorophenyl)cyclohexanecarboxylic acid

-

Cell culture medium (e.g., DMEM/F12)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Spectrophotometric plate reader

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in appropriate medium until they reach 80% confluency.

-

Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of 1-(3-Fluorophenyl)cyclohexanecarboxylic acid for 2 hours.

-

Aβ Exposure: Add pre-aggregated Aβ1-42 oligomers to the wells (excluding the negative control).

-

Incubation: Incubate the cells for 24-48 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Expected Outcome & Interpretation: An increase in cell viability in compound-treated cells compared to those treated with Aβ alone would indicate a neuroprotective effect.

Assessment of Anti-inflammatory Activity

Neuroinflammation is a key component of AD pathology. The following protocol assesses the compound's ability to modulate the inflammatory response in microglial cells.

Principle: This assay measures the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from microglial cells stimulated with LPS.

Materials:

-

BV-2 or primary microglial cells

-

Lipopolysaccharide (LPS)

-

1-(3-Fluorophenyl)cyclohexanecarboxylic acid

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Cell Culture and Plating: Culture and seed microglial cells in 24-well plates.

-

Treatment: Pre-treat the cells with the test compound for 1 hour.

-

Stimulation: Add LPS to the wells to induce an inflammatory response.

-

Incubation: Incubate for 24 hours.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using specific ELISA kits.

Expected Outcome & Interpretation: A dose-dependent reduction in the levels of TNF-α and IL-6 would suggest anti-inflammatory properties of the compound.

Visualizing the In Vitro Screening Workflow

Caption: Workflow for the initial in vitro screening of the test compound.

Part 2: In Vivo Validation in an Animal Model of Alzheimer's Disease

Promising results from in vitro studies warrant further investigation in a living organism to assess efficacy, pharmacokinetics, and safety. Transgenic mouse models that recapitulate aspects of AD pathology are valuable tools for this purpose.[4]

Animal Model Selection

The 5xFAD mouse model is a commonly used and aggressive model of amyloid pathology, developing amyloid plaques and gliosis at an early age, making it suitable for relatively short-term studies.[5]

Pharmacokinetic (PK) Study

Before efficacy studies, it is essential to determine the compound's pharmacokinetic profile in the chosen animal model.

Principle: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound after a single administration.

Procedure:

-

Dosing: Administer a single dose of 1-(3-Fluorophenyl)cyclohexanecarboxylic acid to a cohort of mice via the intended clinical route (e.g., oral gavage).

-

Sample Collection: At predetermined time points, collect blood samples.

-

Bioanalysis: Analyze plasma samples using a validated LC-MS/MS method to determine the concentration of the parent compound.

-

Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

| Parameter | Description |

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the curve (total drug exposure) |

| t1/2 | Half-life |

Table 1: Key Pharmacokinetic Parameters.

Efficacy Study

Principle: To evaluate the long-term effects of the compound on cognitive function and AD-related pathology.

Procedure:

-

Animal Groups: Divide 5xFAD mice into a vehicle control group and one or more treatment groups receiving different doses of the compound.

-

Dosing: Administer the compound daily for a period of 3-6 months.

-

Behavioral Testing: At the end of the treatment period, conduct a battery of behavioral tests to assess cognitive function (e.g., Morris water maze for spatial memory, Y-maze for working memory).

-

Tissue Collection: After behavioral testing, euthanize the animals and collect brain tissue.

-

Histopathological Analysis: Perform immunohistochemistry on brain sections to quantify Aβ plaque load and microgliosis.

-

Biochemical Analysis: Homogenize brain tissue to measure levels of soluble and insoluble Aβ using ELISA.

Visualizing the In Vivo Study Design

Caption: Workflow for the in vivo validation of the test compound.

Part 3: Target Engagement and Mechanism of Action Elucidation

Understanding how the compound interacts with its molecular target is crucial for further development.

Target Engagement Assays

Principle: These assays confirm that the drug binds to its intended target in a biological system.[6][7] A variety of techniques can be employed, including cellular thermal shift assays (CETSA), photoaffinity labeling, or activity-based protein profiling.

The choice of assay depends on the hypothesized target. For instance, if the compound is thought to inhibit an enzyme like BACE1 (β-site amyloid precursor protein cleaving enzyme 1), an enzymatic activity assay would be appropriate.[5]

Conclusion

This document outlines a comprehensive, albeit hypothetical, strategy for the preclinical evaluation of 1-(3-Fluorophenyl)cyclohexanecarboxylic acid as a potential therapeutic agent for Alzheimer's disease. The proposed workflow, from initial in vitro screening to in vivo efficacy studies, provides a robust framework for elucidating the compound's mechanism of action and therapeutic potential. The successful execution of these protocols will provide the necessary data to support further development and potential clinical translation.

References

-

ResearchGate. (n.d.). A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects | Request PDF. Retrieved from [Link]

-

Press, N. J., Taylor, R. J., Fullerton, J. D., Tranter, P., McCarthy, C., Keller, T. H., ... & Trifilieff, A. (2015). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). Journal of Medicinal Chemistry, 58(17), 6747–6752. [Link]

-

Press, N. J., Taylor, R. J., Fullerton, J. D., Tranter, P., McCarthy, C., Keller, T. H., ... & Trifilieff, A. (2015). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). PubMed. [Link]

-

Scantox. (n.d.). Alzheimer's Disease In Vitro Models. Retrieved from [Link]

-

Open Exploration Publishing. (n.d.). Phenolic compounds as anti-Alzheimer's disease agents. Retrieved from [Link]

- Google Patents. (n.d.). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.

-

PMC. (n.d.). Animal models in the drug discovery pipeline for Alzheimer's disease. Retrieved from [Link]

-

PubMed. (n.d.). Development of Neuroprotective Agents for the Treatment of Alzheimer's Disease using Conjugates of Serotonin with Sesquiterpene Lactones. Retrieved from [Link]

-

PubMed Central. (n.d.). Anti-Alzheimer effects of the newly synthesized cationic compounds as multi-target dual hAChE/hBuChE inhibitor: An in silico, in vitro, and in vivo approach. Retrieved from [Link]

-

Open Exploration Publishing. (n.d.). Phenolic compounds as anti-Alzheimer's disease agents. Retrieved from [Link]

-

EurekAlert!. (2025, November 12). Researchers develop chemical compound with potential against Alzheimer's disease. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1. Retrieved from [Link]

-

PubMed. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

-

ACS Omega. (n.d.). Screening Techniques for Drug Discovery in Alzheimer's Disease. Retrieved from [Link]

-

Auctores. (n.d.). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Retrieved from [Link]

-

MDPI. (n.d.). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Retrieved from [Link]

-

Innoprot. (n.d.). Alzheimer's Disease in vitro models. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Experimental models and behavioral screening tests in Alzheimer's Drug development: A Review. Retrieved from [Link]

-

Kinam Park. (2025, June 4). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

- Google Patents. (n.d.). US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid.

-

MDPI. (n.d.). Phytochemicals: A Promising Alternative for the Prevention of Alzheimer's Disease. Retrieved from [Link]

-

PubMed Central. (n.d.). Pharmacokinetics and pharmacodynamics of NTBC (2-(2-nitro-4-fluoromethylbenzoyl)-1,3-cyclohexanedione) and mesotrione, inhibitors of 4-hydroxyphenyl pyruvate dioxygenase (HPPD) following a single dose to healthy male volunteers. Retrieved from [Link]

-

PubMed Central. (n.d.). In vivo Detection of Alzheimer's Disease. Retrieved from [Link]

-

PubMed. (n.d.). Tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease treatment. Retrieved from [Link]

-

Drug Target Review. (2024, April 26). Assay design for Alzheimer's disease: key considerations and emerging trends. Retrieved from [Link]

-

PubMed. (n.d.). Pharmacokinetics and pharmacodynamics of NTBC (2-(2-nitro-4-fluoromethylbenzoyl)-1,3-cyclohexanedione) and mesotrione, inhibitors of 4-hydroxyphenyl pyruvate dioxygenase (HPPD) following a single dose to healthy male volunteers. Retrieved from [Link]

-

PubMed. (n.d.). Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. Retrieved from [Link]

-

InnoSer. (2023, December 6). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. Retrieved from [Link]

-

VJNeurology. (n.d.). Anti-HMGB1 agents for the treatment of Alzheimer's disease. Retrieved from [Link]

-

European Patent Office. (n.d.). 2-\trans-4'-\p-substituted phenyl\cyclohexyl\ethane and liquid crystal mixture. Retrieved from [Link]

Sources

- 1. scantox.com [scantox.com]

- 2. innoprot.com [innoprot.com]

- 3. In vitro Neurodegenerative Models to Screen Compounds' Efficacy - InnoSer [innoserlaboratories.com]

- 4. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]

- 5. Development of Neuroprotective Agents for the Treatment of Alzheimer's Disease using Conjugates of Serotonin with Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. kinampark.com [kinampark.com]

Application Note: A Practical Guide to the Synthesis of Compound Libraries from 1-Aryl-Cyclohexanecarboxylic Acid Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1-aryl-cyclohexanecarboxylic acid motif is a privileged scaffold in modern medicinal chemistry, appearing in a range of biologically active agents. Its rigid, three-dimensional structure provides a unique vectoral display of substituents into protein binding pockets, making it an attractive starting point for drug discovery campaigns. This guide provides a comprehensive overview of the synthesis and diversification of this core structure into compound libraries. We present detailed, field-tested protocols for the synthesis of the core scaffold and its subsequent elaboration into diverse amide, ester, and bis-amide libraries using parallel synthesis and multicomponent reaction strategies. The causality behind experimental choices, key analytical methods, and high-throughput purification techniques are discussed to ensure scientific integrity and practical applicability.

Introduction: The 1-Aryl-Cyclohexanecarboxylic Acid Scaffold in Drug Discovery

Significance and Biological Activity

The strategic incorporation of conformationally restricted scaffolds is a cornerstone of modern drug design. The 1-aryl-cyclohexanecarboxylic acid framework offers a distinct advantage by reducing the number of rotatable bonds compared to more flexible acyclic structures, which can enhance binding affinity, improve metabolic stability, and control physicochemical properties. This scaffold is featured in molecules targeting a variety of biological pathways. For instance, derivatives of cyclohexanecarboxylic acid have been investigated as potent inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme implicated in obesity and related metabolic disorders.[1] The cyclohexane ring acts as a non-planar bioisostere for a phenyl ring, while the carboxylic acid provides a crucial interaction point or a handle for further chemical modification.

Strategy for Library Synthesis: Core Scaffold and Diversification

The efficient construction of a compound library from this scaffold hinges on a two-phase strategy:

-

Core Synthesis: A robust and scalable synthesis of the central 1-aryl-cyclohexanecarboxylic acid structure. This phase focuses on establishing the key C-C bond between the aryl and cyclohexyl moieties.

-

Library Diversification: The strategic derivatization of the carboxylic acid functional group. This allows for the rapid generation of a large number of analogues from a common intermediate, enabling a thorough exploration of the surrounding chemical space. This approach is central to establishing Structure-Activity Relationships (SAR).

This guide will detail reliable protocols for both phases, emphasizing techniques amenable to parallel synthesis and library production.

Synthesis of the 1-Aryl-Cyclohexanecarboxylic Acid Core Scaffold

Rationale for Synthetic Route Selection

Two primary C-C bond-forming strategies are exceptionally well-suited for constructing the 1-aryl-cyclohexane core: the Grignard reaction and the Suzuki-Miyaura cross-coupling.

-

Grignard Reaction: This classic organometallic reaction involves the addition of an aryl magnesium halide to a cyclohexanone electrophile bearing a protected carboxylic acid or a precursor. It is a powerful and cost-effective method for creating quaternary centers.[2][3] The main consideration is the strict requirement for anhydrous conditions due to the high basicity of the Grignard reagent.[4]

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an arylboronic acid with a halo-cyclohexanecarboxylic acid derivative.[5][6][7] Its primary advantages are its exceptional functional group tolerance and generally mild reaction conditions, making it a workhorse in modern medicinal chemistry.

For this guide, we will detail the Grignard approach due to its atom economy and the widespread availability of starting materials.

Detailed Protocol 1: Synthesis via Aryl Grignard Addition

This protocol describes the synthesis of 1-(4-bromophenyl)-cyclohexanecarboxylic acid. The bromo-substituent is intentionally included to serve as a secondary point for diversification via cross-coupling reactions if desired.

Workflow Overview

Caption: Workflow for core scaffold synthesis via Grignard reaction.

Materials & Reagents:

-

1,4-Dibromobenzene

-

Magnesium turnings

-

Iodine (one small crystal)

-

Ethyl 4-oxocyclohexanecarboxylate

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (HCl), 1 M aqueous solution

-

Sodium Hydroxide (NaOH), 2 M aqueous solution

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation:

-

Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings (1.2 eq) to the flask. Add one small crystal of iodine.

-

In the dropping funnel, prepare a solution of 1,4-dibromobenzene (1.0 eq) in anhydrous THF.

-

Add a small portion of the aryl bromide solution to the magnesium. If the reaction does not initiate (disappearance of iodine color, gentle reflux), gently warm the flask.

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional 1 hour at room temperature.

-

Causality: Anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by water.[4] The iodine crystal helps to activate the magnesium surface.

-

-

Nucleophilic Addition:

-

In a separate flame-dried flask under nitrogen, dissolve ethyl 4-oxocyclohexanecarboxylate (1.1 eq) in anhydrous THF.

-

Cool this solution to -78°C using a dry ice/acetone bath.

-

Transfer the prepared Grignard reagent to the dropping funnel via cannula and add it dropwise to the ketone solution at -78°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Causality: Adding the Grignard reagent at low temperature controls the exothermicity of the reaction and minimizes side reactions.

-

-

Workup and Saponification:

-

Cool the reaction mixture in an ice bath and slowly quench by adding 1 M HCl (aq) until the solution is acidic.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Dissolve the crude tertiary alcohol intermediate in methanol. Add 2 M NaOH (aq) (3.0 eq) and heat the mixture to reflux for 4 hours.

-

Cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

-

Acidify the aqueous layer to pH ~2 with 1 M HCl. A precipitate should form.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield the desired 1-aryl-cyclohexanecarboxylic acid.

-

Characterization of the Core Scaffold

The final product should be characterized by ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure and purity before proceeding to library synthesis.

Library Diversification from the Carboxylic Acid Handle

The carboxylic acid is an ideal functional group for diversification due to the wealth of robust reactions it can undergo. We will focus on three high-impact strategies for library generation.

Amide Library Synthesis via Parallel Acyl Coupling

Amide bond formation is arguably the most common reaction in medicinal chemistry.[8][9] Parallel synthesis platforms enable the rapid creation of large amide libraries by reacting the core acid with a diverse set of amines.[10][11]

Direct reaction of a carboxylic acid and an amine to form an amide is slow and requires high temperatures. Coupling reagents are used to convert the carboxylic acid's hydroxyl group into a better leaving group, activating it for nucleophilic attack by the amine.

| Coupling Reagent | Name | Advantages | Considerations |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High reactivity, fast reaction times, low rate of epimerization. | Higher cost, produces stoichiometric urea byproduct. |

| EDC/HOBt | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide / Hydroxybenzotriazole | Cost-effective, common, water-soluble urea byproduct is easily removed. | Can lead to epimerization in sensitive substrates. HOBt is an explosive hazard. |

| T3P® | Propylphosphonic Anhydride | Excellent for hindered substrates, byproducts are water-soluble. | Often requires slightly elevated temperatures. |

Materials & Reagents:

-

1-Aryl-cyclohexanecarboxylic acid core (Stock solution in DMF)

-

Amine library (Arrayed in a 96-well plate, stock solutions in DMF)

-

HATU (Stock solution in DMF)

-

N,N-Diisopropylethylamine (DIPEA) (Stock solution in DMF)

-

Anhydrous Dimethylformamide (DMF)

-

96-well reaction block

Procedure:

-

Reagent Preparation: Prepare stock solutions of the core acid, HATU, and DIPEA in anhydrous DMF. For example, a 0.2 M solution of each.

-

Amine Plate: Dispense a diverse library of primary and secondary amines into the wells of a 96-well plate (e.g., 50 µL of a 0.2 M solution, 1.0 eq).

-

Reagent Addition (Automated or Manual):

-

To each well of the amine plate, add the core acid stock solution (50 µL, 1.0 eq).

-

Add the DIPEA stock solution (100 µL, 2.0 eq). DIPEA acts as a non-nucleophilic base to neutralize the ammonium salt formed and facilitate the reaction.

-

Initiate the reaction by adding the HATU stock solution (55 µL, 1.1 eq).

-

-

Reaction: Seal the 96-well block and shake at room temperature for 12-18 hours.

-

Workup & Analysis:

-

After the reaction is complete, add DMSO to each well to create a final concentration suitable for biological screening (e.g., 10 mM).

-

A representative subset of wells should be analyzed by LC-MS to confirm reaction completion and product identity.

-

Caption: High-throughput parallel amide library synthesis workflow.

Maximizing Complexity: The Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a powerful tool in combinatorial chemistry, allowing for the one-pot synthesis of complex, peptide-like bis-amides from four distinct starting materials: a carboxylic acid, an amine, a ketone or aldehyde, and an isocyanide.[12][13][14] This rapid increase in molecular complexity from readily available inputs is ideal for library synthesis.[15][16]

Caption: The Ugi four-component reaction for rapid complexity generation.

Materials & Reagents:

-

1-Aryl-cyclohexanecarboxylic acid core (1.0 eq)

-

Amine (e.g., benzylamine, 1.0 eq)

-

Aldehyde (e.g., isobutyraldehyde, 1.0 eq)

-

Isocyanide (e.g., tert-butyl isocyanide, 1.0 eq)

-

Methanol (MeOH) or Trifluoroethanol (TFE) as solvent

Procedure:

-

In a vial, dissolve the 1-aryl-cyclohexanecarboxylic acid (1.0 eq) and the amine (1.0 eq) in methanol. Stir for 20 minutes. This step facilitates the formation of the initial imine intermediate.

-

Add the aldehyde (1.0 eq) to the mixture and stir for another 10 minutes.

-

Add the isocyanide (1.0 eq) to the vial. Caution: Isocyanides are volatile and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.

-

Seal the vial and stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by preparative HPLC.

-

Causality: The reaction is driven to completion by the irreversible Mumm rearrangement, which is the final step of the mechanism.[14] The choice of solvent can be critical; polar solvents like methanol are common, but TFE can accelerate the reaction for less reactive components.

Library Purification and Quality Control